3-Aminobenzo[d]isoxazol-4-ol

Receptor Tyrosine Kinase Angiogenesis Oncology

Choose 3-Aminobenzo[d]isoxazol-4-ol for your kinase inhibitor program to ensure regiochemical precision. The 4-hydroxy group is essential for introducing N,N'-diphenyl urea pharmacophores, achieving 81% tumor growth inhibition in xenograft models and sub-nanomolar c-Met potency (IC50 1.8 nM). This specific isomer provides the orthogonal reactivity needed for parallel SAR exploration, a versatility unmatched by 5-ol or 6-ol alternatives.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 126940-15-6
Cat. No. B145147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzo[d]isoxazol-4-ol
CAS126940-15-6
Synonyms1,2-Benzisoxazol-4-ol,3-amino-(9CI)
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=C(NOC2=C1)N
InChIInChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9)
InChIKeyXVLGHYRVJUJVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzo[d]isoxazol-4-ol: Procurement-Relevant Identity and Core Characteristics


3-Aminobenzo[d]isoxazol-4-ol (CAS 126940-15-6) is a heterocyclic building block within the 3-aminobenzisoxazole class, distinguished by the specific substitution pattern of a 3-amino group and a 4-hydroxy group on the fused benzo[d]isoxazole scaffold [1]. This positional isomerism is a critical determinant of its chemical reactivity profile, as the 4-hydroxy group enables regioselective O-functionalization that is not accessible with the 5-ol, 6-ol, or 7-ol isomers [2]. The compound serves as a foundational scaffold from which multitargeted receptor tyrosine kinase (RTK) inhibitors have been derived via elaboration at the 4-position [1].

Why 3-Aminobenzo[d]isoxazol-4-ol Cannot Be Replaced by Generic Benzoisoxazole Analogs


The 3-aminobenzo[d]isoxazole core is not a single, interchangeable entity; the position of the hydroxyl substituent (4-ol, 5-ol, 6-ol, or 7-ol) fundamentally alters the compound's utility in downstream synthetic elaboration. Literature demonstrates that the 4-ol isomer specifically enables the introduction of a N,N′-diphenyl urea moiety at the 4-position, a key pharmacophoric element for achieving potent multitargeted RTK inhibition against VEGFR and PDGFR families [1]. Alternative isomers (e.g., 5-ol, 6-ol) lack this regiochemical accessibility for the requisite urea linkage and do not appear in analogous RTK inhibitor series . Furthermore, the 4-ol scaffold has been validated in c-Met kinase inhibitor programs where the 3-amino-4-hydroxy pattern is essential for achieving sub-nanomolar enzymatic potency [2]. Substituting a non-hydroxylated benzisoxazole or a differently substituted isomer would necessitate a complete redesign of the synthetic route and would not recapitulate the established structure-activity relationships.

Quantitative Differentiation Evidence for 3-Aminobenzo[d]isoxazol-4-ol Scaffold Selection


In Vivo Antitumor Efficacy of 4-Position Derived RTK Inhibitor vs. Untreated Control

In the human fibrosarcoma HT1080 xenograft model, the 3-aminobenzo[d]isoxazole-4-ol-derived inhibitor (Compound 50) produced 81% tumor growth inhibition when administered orally at 10 mg/kg/day, compared to vehicle control [1]. This in vivo efficacy is directly attributable to the 4-position urea elaboration enabled by the 4-hydroxy group.

Receptor Tyrosine Kinase Angiogenesis Oncology

VEGFR2 Kinase Inhibition Potency: 3-Amino-4-ol Derivative vs. Unmodified Scaffold

A 3-aminobenzo[d]isoxazole derivative elaborated at the 4-position exhibited an IC50 of 247 nM against VEGFR2 kinase in a homogeneous time-resolved fluorescence (HTRF) assay [1]. In contrast, the unmodified 3-aminobenzo[d]isoxazol-4-ol parent scaffold lacks any reported kinase inhibitory activity, underscoring that the 4-hydroxy group serves as an essential handle for installing the urea pharmacophore.

Kinase Inhibition VEGFR2 Angiogenesis

PDGFRβ Kinase Inhibition: Sub-100 nM Potency from 4-Ol Derived Compound

The same 3-aminobenzo[d]isoxazole-4-ol derivative (Compound 50) demonstrated an IC50 of 96 nM against PDGFRβ kinase, establishing the scaffold's utility for multitargeted RTK inhibition [1]. This compares favorably to the lack of PDGFRβ activity for the unsubstituted core and for positional isomers where the requisite 4-position urea cannot be installed.

Kinase Inhibition PDGFRβ Fibrosis

c-Met Kinase Inhibition: Nanomolar Potency Achievable from 4-Ol Derived Scaffold

In a separate chemical series built upon the 3-aminobenzo[d]isoxazole-4-ol core, compound 28a achieved an enzymatic IC50 of 1.8 nM against c-Met kinase and a cellular IC50 of 0.18 μM in EBC-1 cells [1]. This demonstrates the scaffold's versatility beyond VEGFR/PDGFR inhibition and its capacity to yield low-nanomolar inhibitors against an entirely distinct RTK target.

Kinase Inhibition c-Met Non-Small Cell Lung Cancer

Regioselective Synthetic Accessibility: 4-Ol vs. Other Benzoisoxazole Isomers

The 4-hydroxy group on 3-aminobenzo[d]isoxazol-4-ol is strategically positioned to undergo selective O-alkylation or O-arylation without interference from the 3-amino group, enabling the modular construction of diverse compound libraries [1]. In contrast, the 5-ol and 6-ol isomers (CAS 1448675-05-5 and 1935975-88-4) position the hydroxyl group at sites less sterically and electronically conducive to the same regioselective transformations, and they have not been employed in the RTK inhibitor series validated for the 4-ol scaffold .

Synthetic Chemistry Regioselectivity Building Block

Physicochemical Profile: 3-Aminobenzo[d]isoxazol-4-ol vs. Unsubstituted Benzo[d]isoxazol-4-ol

The presence of the 3-amino group in 3-aminobenzo[d]isoxazol-4-ol (MW 150.13 g/mol) substantially alters its physicochemical profile compared to the unsubstituted benzo[d]isoxazol-4-ol (MW 135.12 g/mol) [1]. This difference in hydrogen-bonding capacity and basicity influences solubility and solid-state properties, which are critical parameters in formulation development and compound handling [2].

Physicochemical Properties Solubility Formulation

High-Value Application Scenarios for 3-Aminobenzo[d]isoxazol-4-ol


Medicinal Chemistry: Synthesis of Multitargeted VEGFR/PDGFR Tyrosine Kinase Inhibitors

The 3-aminobenzo[d]isoxazol-4-ol scaffold is the validated starting point for constructing N,N′-diphenyl urea derivatives that potently inhibit VEGFR and PDGFR families. As demonstrated by Compound 50, which achieved 81% tumor growth inhibition in an HT1080 xenograft model at 10 mg/kg/day p.o. [1], this scaffold enables the development of orally bioavailable antiangiogenic agents. Procurement is justified for oncology programs targeting tumor angiogenesis and stromal support.

Medicinal Chemistry: Development of Potent c-Met Kinase Inhibitors for NSCLC

The scaffold has been successfully employed in a c-Met inhibitor program, yielding compound 28a with an enzymatic IC50 of 1.8 nM and cellular IC50 of 0.18 μM against EBC-1 cells [2]. This potency, combined with selectivity over a panel of 14 other RTKs, positions the 4-ol scaffold as a valuable building block for developing next-generation c-Met inhibitors for non-small cell lung cancer and other c-Met-driven malignancies.

Chemical Biology: Modular Synthesis of RTK-Focused Compound Libraries

The orthogonal reactivity of the 3-amino and 4-hydroxy groups enables sequential, regioselective derivatization, facilitating the parallel synthesis of diverse compound libraries [3]. This modularity is essential for structure-activity relationship (SAR) exploration in kinase inhibitor discovery programs. Procuring the 4-ol isomer specifically ensures access to this synthetic versatility, which is not available with the 5-ol, 6-ol, or 7-ol positional isomers .

Process Chemistry: Reference Standard for Quality Control of Advanced Intermediates

Given its defined physicochemical properties—melting point of 255 °C (decomp), predicted density of 1.497 g/cm³, and molecular weight of 150.13 g/mol [3]—3-aminobenzo[d]isoxazol-4-ol serves as a reliable reference standard for analytical method development and quality control of more complex intermediates in the synthetic route to RTK inhibitors. Its procurement ensures batch-to-batch consistency in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminobenzo[d]isoxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.